Amidi secondari degli acidi carbossilici

Secondary carboxylic acid amides are a class of organic compounds characterized by the presence of a secondary amide group (-CONR2) attached to a carboxyl group (-COOH). These molecules exhibit versatile properties and find applications in various industries due to their unique structural features. Chemically, they can be derived from primary carboxylic acids through amidation reactions involving a primary amine (RNH2).

Structurally, secondary carboxylic acid amides are more stable compared to their primary counterparts owing to steric hindrance around the nitrogen atom. They show lower reactivity in hydrolysis and can undergo various functional group transformations without breaking the amide bond.

In industrial applications, these compounds serve as precursors for drug synthesis, polymers, and surfactants. Their ability to form hydrogen bonds contributes to their solubility in polar solvents, making them suitable for use in pharmaceuticals where controlled release mechanisms are required. Additionally, secondary carboxylic acid amides play a crucial role in the formulation of personal care products due to their emulsifying properties and skin compatibility.

Overall, these versatile organic compounds offer broad opportunities for development across multiple sectors, driven by their chemical stability and functional diversity.

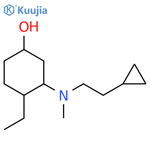

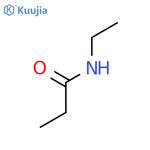

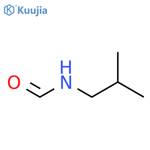

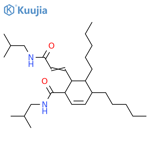

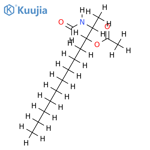

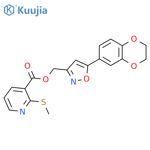

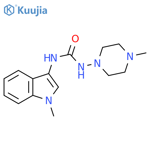

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

N-Ethylpropionamide | 5129-72-6 | C5H11NO |

|

N-isobutylformamide | 6281-96-5 | C5H11NO |

|

Chabamide K | 1280727-53-8 | C28H50N2O2 |

|

2-formylamido-3-acetoxydodecane | 1160519-89-0 | C15H29NO3 |

|

Formamide,N-(3-methylbutyl)- | 10285-87-7 | C6H13NO |

|

N-Cyclohexylformamide | 766-93-8 | C7H13NO |

Letteratura correlata

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

Fornitori consigliati

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

Propargyl-PEG17-methane Cas No: 2169967-47-7

Propargyl-PEG17-methane Cas No: 2169967-47-7 -

-

-

-